6-Dimethylamino-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(dimethylamino)-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-13(2)8-4-3-7-5-10(11(14)15)12-9(7)6-8/h3-6,12H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCCUJFHSMALIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409021 |

Source

|

| Record name | 6-Dimethylamino-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100060-36-4 |

Source

|

| Record name | 6-Dimethylamino-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Definitive Guide to the Structural Elucidation of 6-Dimethylamino-1H-indole-2-carboxylic acid

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 6-Dimethylamino-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a strategic and logical approach to confirming the molecular architecture of this important heterocyclic compound. Herein, we fuse foundational analytical principles with practical, field-tested protocols, ensuring a self-validating and robust elucidation process.

Introduction: The Significance of Structural Verification

This compound belongs to the vast and pharmacologically significant family of indole derivatives. The indole nucleus is a key pharmacophore in modern drug discovery, appearing in numerous natural products and synthetic drugs.[1] The precise substitution pattern on the indole ring, in this case, a dimethylamino group at the 6-position and a carboxylic acid at the 2-position, dictates the molecule's physicochemical properties, biological activity, and potential therapeutic applications. Therefore, unambiguous confirmation of its structure is a critical first step in any research or development endeavor. This guide will detail the multi-faceted analytical approach required for such confirmation, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[2] For this compound, both ¹H and ¹³C NMR will be indispensable.

A. Predicted ¹H NMR Spectral Characteristics

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. The expected chemical shifts (in ppm, relative to a standard like TMS) are influenced by the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| N1-H (indole NH) | > 11.0 | broad singlet | - | The acidic proton of the indole nitrogen is typically downfield and often broadened due to quadrupole effects and potential exchange.[3] |

| COOH | > 12.0 | broad singlet | - | The carboxylic acid proton is highly deshielded and will appear far downfield; its signal may be broad and concentration-dependent.[4][5] |

| H-3 | ~7.0 - 7.2 | singlet | - | This proton is on a carbon adjacent to the carboxylic acid and the indole nitrogen, leading to a specific chemical shift. |

| H-4 | ~7.5 - 7.7 | doublet | J ≈ 8.0 - 9.0 | Ortho-coupled to H-5, this proton is part of the benzenoid ring of the indole. |

| H-5 | ~6.7 - 6.9 | doublet of doublets | J ≈ 8.0 - 9.0, J ≈ 2.0 | Ortho-coupled to H-4 and meta-coupled to H-7. The electron-donating effect of the dimethylamino group at C-6 will shield this proton, shifting it upfield. |

| H-7 | ~6.5 - 6.7 | doublet | J ≈ 2.0 | Meta-coupled to H-5. This proton is significantly shielded by the adjacent dimethylamino group. |

| -N(CH₃)₂ | ~2.9 - 3.1 | singlet | - | The six equivalent protons of the two methyl groups will appear as a sharp singlet. |

B. Predicted ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |

| C=O (Carboxylic Acid) | ~165 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[3] |

| C-2 | ~130 - 140 | The carbon bearing the carboxylic acid group. |

| C-3 | ~100 - 110 | Shielded by the adjacent nitrogen atom. |

| C-3a | ~125 - 135 | Bridgehead carbon. |

| C-4 | ~120 - 130 | Aromatic carbon. |

| C-5 | ~110 - 120 | Shielded by the C-6 dimethylamino group. |

| C-6 | ~145 - 155 | Deshielded due to the direct attachment of the nitrogen atom. |

| C-7 | ~95 - 105 | Highly shielded by the adjacent dimethylamino group. |

| C-7a | ~135 - 145 | Bridgehead carbon. |

| -N(CH₃)₂ | ~40 - 45 | The two equivalent methyl carbons. |

C. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[6] DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

-

Caption: NMR Spectroscopy Workflow for Structure Elucidation.

II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[7] It provides the molecular weight of the compound and valuable structural information through the analysis of fragmentation patterns.

A. Expected Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₁H₁₂N₂O₂) is 204.23 g/mol . In a high-resolution mass spectrum, the exact mass will be observed.

-

Key Fragmentation Pathways:

-

Decarboxylation: A common fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da).[8]

-

Loss of a Methyl Group: Fragmentation of the dimethylamino group can lead to the loss of a methyl radical (•CH₃, 15 Da).

-

Indole Ring Fragmentation: The indole ring itself can undergo characteristic fragmentation, although this is often less prominent than the loss of substituents.[9]

-

B. Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, and can be run in both positive and negative ion modes.

-

Analysis:

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation pattern. This is crucial for confirming the connectivity of the functional groups.[10]

-

Caption: Mass Spectrometry Workflow for Molecular Weight and Fragmentation Analysis.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

A. Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3300 - 3500 | N-H stretch | Indole N-H | The N-H stretching vibration of the indole ring.[11] |

| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid O-H | The O-H stretch of the carboxylic acid is typically very broad due to hydrogen bonding.[12] |

| ~1700 | C=O stretch | Carboxylic Acid C=O | The carbonyl stretch of the carboxylic acid is a strong, sharp absorption.[13] |

| 1600 - 1450 | C=C stretch | Aromatic Ring | Characteristic stretching vibrations of the indole's aromatic system. |

| ~1350 | C-N stretch | Aromatic Amine | Stretching vibration of the bond between the aromatic ring and the nitrogen of the dimethylamino group.[14] |

| ~1200 | C-O stretch | Carboxylic Acid C-O | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |

B. Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Data Acquisition:

-

Record a background spectrum.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[3] The indole ring system with its substituents constitutes a chromophore that will absorb UV light.

A. Expected UV-Vis Absorption

The indole ring system typically shows two main absorption bands.[15] The presence of the electron-donating dimethylamino group and the carboxylic acid will influence the position and intensity of these bands. We can expect a λ_max_ around 280 nm, characteristic of the indole chromophore, with potential shifts due to the substituents.[16] The extended conjugation and the presence of the amino group are likely to cause a bathochromic (red) shift to longer wavelengths.

B. Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).[6] The concentration should be adjusted to give a maximum absorbance between 0.1 and 1.0.

-

Data Acquisition:

-

Use a quartz cuvette for measurements in the UV range.[16]

-

Record a baseline spectrum with the pure solvent.

-

Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.

-

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max_).

V. Synthesis and Conclusion

The definitive structural confirmation of this compound is achieved through the congruent and mutually supportive data from NMR, MS, FT-IR, and UV-Vis spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system that leaves no room for ambiguity. This rigorous analytical approach is fundamental to ensuring the quality, safety, and efficacy of this compound in any subsequent research and development activities.

References

- Hydrodynamic Methods. Spectroscopy Aromatic Amino Acids.

-

Semantic Scholar. Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. (2019). Available at: [Link]

-

Semantic Scholar. Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. Available at: [Link]

-

ResearchGate. FT-IR spectrum of control indole. Available at: [Link]

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). Available at: [Link]

-

NIST WebBook. Indole-2-carboxylic acid. Available at: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

-

ResearchGate. Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. (2025). Available at: [Link]

-

ResearchGate. The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c) of compound 2. Available at: [Link]

-

RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

-

PMC. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Available at: [Link]

-

ResearchGate. FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer.... Available at: [Link]

-

ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (2025). Available at: [Link]

-

ResearchGate. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Available at: [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. youtube.com [youtube.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scienceready.com.au [scienceready.com.au]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scialert.net [scialert.net]

- 14. sphinxsai.com [sphinxsai.com]

- 15. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]

Spectroscopic Characterization of 6-Dimethylamino-1H-indole-2-carboxylic Acid: A Technical Guide

Introduction

6-Dimethylamino-1H-indole-2-carboxylic acid is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The indole nucleus is a key structural motif in a variety of biologically active molecules. The introduction of a dimethylamino group at the 6-position and a carboxylic acid at the 2-position can significantly influence the molecule's electronic properties, solubility, and potential biological activity. Accurate structural elucidation and purity assessment are paramount for any research and development involving this compound. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental data for this specific molecule is not widely published, this guide will provide the foundational knowledge and expected spectral features based on the analysis of closely related indole derivatives.

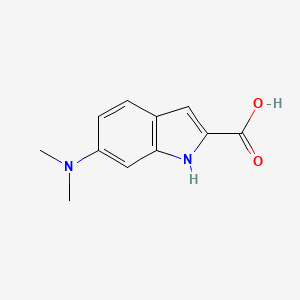

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1. Structure of this compound.

The key structural features that will give rise to characteristic spectroscopic signals are:

-

The indole ring system with its aromatic protons and carbons.

-

The carboxylic acid group (-COOH) at the C2 position.

-

The dimethylamino group (-N(CH₃)₂) at the C6 position.

-

The N-H proton of the indole ring.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

Expected ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound (C₁₁H₁₂N₂O₂), the following signals are anticipated:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Indole N-H | > 10.0 | Broad Singlet | 1H |

| Aromatic H (H4, H5, H7) | 6.5 - 7.8 | Doublet, Doublet of Doublets, Singlet | 1H each |

| Aromatic H (H3) | ~7.0 | Singlet | 1H |

| -N(CH₃)₂ | ~3.0 | Singlet | 6H |

| -COOH | > 12.0 | Broad Singlet | 1H |

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for indole carboxylic acids due to its ability to dissolve the sample and to avoid exchange of the acidic N-H and COOH protons, which would occur in solvents like D₂O.[1] The acidic protons will appear as broad signals, and their chemical shifts can be highly dependent on concentration and temperature.

Expected ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C OOH | 160 - 175 |

| Aromatic C (Indole Ring) | 100 - 150 |

| -N(C H₃)₂ | ~40 |

Expertise & Experience: The electron-donating dimethylamino group at the C6 position is expected to cause an upfield shift (to lower ppm values) for the carbons in the benzene portion of the indole ring, particularly C5 and C7, compared to unsubstituted indole-2-carboxylic acid. Conversely, the electron-withdrawing carboxylic acid group at C2 will deshield the C2 carbon, causing it to appear at a downfield chemical shift.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher field instrument, to achieve good signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Figure 2. General workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.

Expected Mass Spectral Data

For this compound (C₁₁H₁₂N₂O₂), the expected exact mass is 204.0899 g/mol .

| Ion | Expected m/z |

| [M+H]⁺ (Protonated Molecule) | 205.0977 |

| [M-H]⁻ (Deprotonated Molecule) | 203.0822 |

| [M+Na]⁺ (Sodium Adduct) | 227.0796 |

Trustworthiness: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Observing the molecular ion with a mass accuracy of within 5 ppm of the theoretical value provides strong evidence for the compound's identity.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically results in the observation of the intact molecular ion with minimal fragmentation.[2]

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Data Analysis: Determine the exact mass of the molecular ions and compare them to the calculated theoretical mass to confirm the elemental composition.

Figure 3. Workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

Expected IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, and C-N bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |

| O-H stretch (carboxylic acid) | 2500-3300 | Very broad |

| N-H stretch (indole) | 3300-3500 | Medium, sharp |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic, -CH₃) | 2850-2960 | Medium |

| C=O stretch (carboxylic acid) | 1680-1710 | Strong, sharp |

| C=C stretch (aromatic) | 1450-1600 | Medium to strong |

| C-N stretch (dimethylamino) | 1250-1350 | Medium |

| O-H bend (carboxylic acid) | 1395-1440 and 910-950 | Medium, broad |

Authoritative Grounding: The broadness of the O-H stretch is a hallmark of carboxylic acids and is due to strong intermolecular hydrogen bonding.[3] The position of the C=O stretch can be influenced by conjugation with the indole ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest and most common method. Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Place the sample on the crystal, apply pressure to ensure good contact, and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

References

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3518-3531. [Link]

-

Wikipedia contributors. (2023, November 28). Electrospray ionization. In Wikipedia, The Free Encyclopedia. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR: carboxylic acids. [Link]

Sources

An In-depth Technical Guide to 6-Dimethylamino-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Dimethylamino-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, including its CAS number and synonyms, and outlines a plausible synthetic route based on available scientific literature. Key physicochemical properties and spectral data are presented to aid in its characterization. Furthermore, this document explores the current understanding of its biological activities, particularly its potential as an antiviral agent, and discusses its broader applications within the landscape of drug development. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel indole derivatives for therapeutic applications.

Chemical Identity and Nomenclature

This compound is a derivative of the indole-2-carboxylic acid scaffold, a privileged structure in medicinal chemistry known for its wide range of biological activities.[1] The presence of a dimethylamino group at the 6-position of the indole ring significantly influences the molecule's electronic properties and, consequently, its biological interactions.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 100060-36-4 | [2] |

| Hydrochloride Salt CAS | 1177358-61-0 | [3][4] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [5] |

| Molecular Weight | 204.23 g/mol | [5] |

| Synonyms | 6-(Dimethylamino)indole-2-carboxylic acid | - |

Synthesis and Characterization

While a direct, step-by-step synthesis protocol for this compound is not extensively detailed in publicly available literature, a viable synthetic route can be constructed based on established methods for analogous indole derivatives. The synthesis of its methyl ester, Methyl 6-(dimethylamino)-1H-indole-2-carboxylate, has been reported, providing a clear pathway to the desired carboxylic acid via hydrolysis.[1]

Synthetic Pathway

The proposed synthesis involves a multi-step process starting from commercially available precursors, leading to the formation of the indole ring system, followed by functional group manipulation to yield the final product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of Methyl 6-(dimethylamino)-1H-indole-2-carboxylate (Precursor)

The synthesis of the methyl ester precursor has been described and serves as the critical step towards obtaining the target carboxylic acid.[1]

Step 1: Synthesis of Methyl 6-amino-1H-indole-2-carboxylate

This intermediate can be prepared through various established indole synthesis methodologies, such as the Reissert indole synthesis, which involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[6]

Step 2: N,N-Dimethylation of Methyl 6-amino-1H-indole-2-carboxylate

The introduction of the two methyl groups onto the amino function can be achieved through reductive amination using formaldehyde in the presence of a reducing agent like sodium cyanoborohydride or through direct alkylation with a methylating agent such as methyl iodide in the presence of a suitable base.

Experimental Protocol: Hydrolysis to this compound

The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

Step 3: Alkaline Hydrolysis

-

Dissolve Methyl 6-(dimethylamino)-1H-indole-2-carboxylate in a suitable solvent mixture, such as methanol and water.

-

Add an excess of a base, for example, sodium hydroxide or lithium hydroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Physicochemical and Spectral Data

Table 2: Physicochemical and Spectral Data

| Property | Methyl 6-(dimethylamino)-1H-indole-2-carboxylate | This compound (Expected) |

| Appearance | Brown solid[1] | Solid |

| Melting Point | 177-178 °C[1] | Expected to be higher than the ester |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.91 (s, 6H), 3.80 (s, 3H), 6.56 (s, 1H), 6.74 (dd, 1H, J=8.8, 2.0 Hz), 6.99 (s, 1H), 7.43 (d, 1H, J=8.8 Hz)[1] | The singlet at ~3.80 ppm (OCH₃) will be absent. A broad singlet corresponding to the carboxylic acid proton (COOH) is expected to appear downfield (>10 ppm). |

| ¹³C NMR | Not reported | The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. |

| HPLC | Not reported | A single peak with a specific retention time would confirm purity. |

Biological Activity and Potential Applications in Drug Discovery

The indole-2-carboxylic acid scaffold is a cornerstone in the development of new therapeutic agents.[1] The introduction of a dimethylamino group at the 6-position is anticipated to modulate the molecule's pharmacological profile.

Antiviral Activity

A study investigating a series of indole-2-carboxylate derivatives for their antiviral properties included Methyl 6-(dimethylamino)-1H-indole-2-carboxylate.[1] This compound, along with other derivatives, was screened for broad-spectrum antiviral activity. The majority of the synthesized compounds in this series demonstrated potent antiviral activity against the influenza A/FM/1/47 virus.[1] While the specific activity of the 6-dimethylamino derivative was not singled out as the most potent in that particular study, its inclusion in a screen that yielded active compounds suggests that this substitution pattern is amenable to antiviral activity and warrants further investigation.

The development of novel antiviral agents is a critical area of research, and the indole scaffold has shown promise against a variety of viruses. For instance, derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[7]

Other Potential Therapeutic Areas

Given the diverse biological activities associated with the indole-2-carboxylic acid core, this compound could be a valuable building block or lead compound in other therapeutic areas, including:

-

Oncology: Many indole derivatives exhibit anticancer properties through various mechanisms.

-

Inflammation: The indole scaffold is present in several anti-inflammatory drugs.

-

Central Nervous System (CNS) Disorders: Indole-2-carboxylic acid itself has been shown to be a competitive antagonist at the glycine site of the NMDA receptor, suggesting potential applications in neurological disorders.[8]

Rationale for Drug Development

The dimethylamino group is an electron-donating group that can increase the electron density of the indole ring system. This can enhance interactions with biological targets and potentially improve pharmacokinetic properties such as solubility and cell permeability. As a research chemical, this compound is a valuable tool for structure-activity relationship (SAR) studies to optimize lead compounds for various therapeutic targets.

Sources

- 1. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Rh(III)‐Catalyzed C‐2 Alkylation of Indoles followed by a Post‐Synthetic Modification via the Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1177358-61-0|6-(Dimethylamino)-1H-indole-2-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. orgsyn.org [orgsyn.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 6-Dimethylamino-1H-indole-2-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 6-Dimethylamino-1H-indole-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds and stacking interactions have made it a fertile ground for the development of novel therapeutics.[2] This guide focuses on a specific, yet underexplored, subclass: This compound derivatives . By examining related compounds and structure-activity relationship (SAR) data, we will build a compelling case for the therapeutic potential of this scaffold, particularly in the realms of oncology and virology. We will delve into rational synthetic strategies, explore likely mechanisms of action based on robust evidence from analogous structures, provide detailed experimental protocols for evaluation, and outline future directions for research and development.

The Strategic Importance of the Indole-2-Carboxylic Acid Scaffold

The indole ring system is not merely a structural component; it is an active participant in molecular interactions. The indole NH group frequently serves as a crucial hydrogen bond donor, anchoring ligands to their protein targets.[2] The aromatic system itself offers opportunities for π–π or cation–π stacking interactions, further enhancing binding affinity.[2] Derivatives of indole-2-carboxylic acid, in particular, have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[3][4][5]

The strategic placement of a carboxylic acid group at the C2 position provides a key interaction point, often acting as a bidentate ligand capable of chelating metal ions within enzyme active sites. This is a critical feature for activity against targets like HIV-1 integrase.[6] Furthermore, this carboxylic acid serves as a versatile synthetic handle, readily converted into esters or amides to modulate physicochemical properties and explore diverse structure-activity relationships.[3]

Synthesis: A Rational Path to this compound Derivatives

The synthesis of these target compounds can be approached logically, starting from commercially available precursors. A common and effective strategy is the Leimgruber-Batcho indole synthesis, which is particularly well-suited for producing indoles with specific substitutions on the benzene ring. An improved preparation of 6-aminoindole, a key intermediate, has been reported using this method.[7]

The proposed synthetic pathway begins with a suitable 4-nitro-m-toluidine derivative. The nitro group serves as a precursor to the 6-amino functionality. Following the construction of the indole ring, the nitro group is reduced to an amine. This primary amine can then be exhaustively methylated (e.g., via reductive amination or using a methylating agent like methyl iodide) to yield the desired 6-dimethylamino group. Finally, the C2-carboxylic acid ester can be hydrolyzed to the free acid or coupled with various amines to generate a library of carboxamide derivatives.

Key Biological Activities & Mechanisms of Action

While direct studies on this compound derivatives are limited, a wealth of data from closely related analogs allows us to predict their biological potential with high confidence.

Anticancer Activity: A Focus on Kinase Inhibition

Receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2 are critical regulators of cell growth and angiogenesis, and their dysregulation is a hallmark of many cancers.[8] Indole-based scaffolds are prevalent among small-molecule kinase inhibitors.[8][9] Specifically, indole-2-carboxamide derivatives have been successfully developed as potent dual inhibitors of EGFR and CDK2, as well as multi-target inhibitors against EGFR, VEGFR-2, and BRAFV600E.[9][10][11]

The Rationale for the 6-Dimethylamino Group: The introduction of a strong electron-donating group like dimethylamine at the C6 position can significantly alter the electronic properties of the indole ring. This modulation can enhance binding to the ATP pocket of kinases. Supporting this, a study of thiazolyl-indole-2-carboxamides found that a derivative featuring a dimethylamine group (compound 6i ) exhibited potent cytotoxicity against multiple cancer cell lines, with IC₅₀ values as low as 6.10 µM against MCF-7 breast cancer cells.[12]

| Compound Class | Target Kinase(s) | Representative IC₅₀ (nM) | Cancer Cell Line | Reference |

| Indole-2-carboxamide | EGFR | 18 | - | [9] |

| Indole-2-carboxamide | VEGFR-2 | 45 | - | [9] |

| 5-Cl-Indole-2-carboxamide | CDK2 | 33 | - | [11] |

| Indole-6-carboxylate | EGFR | 21 | HepG2 | [8] |

| Indole-6-carboxylate | VEGFR-2 | 30 | HCT-116 | [8] |

The likely mechanism involves the compound acting as an ATP-competitive inhibitor. The indole scaffold occupies the adenine-binding region of the kinase, with the C2-carboxamide forming key hydrogen bonds with the hinge region. The 6-dimethylamino group would extend into a nearby pocket, potentially forming favorable interactions and enhancing selectivity or potency.

Antiviral Activity: Inhibition of HIV-1 Integrase

HIV-1 integrase is a validated and highly attractive target for antiviral therapy as it has no human homolog.[6] It requires two Mg²⁺ ions in its active site for catalytic activity. A recent study identified indole-2-carboxylic acid as a potent scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs).[6]

The Critical Role of the 6-Amino Group: In that study, a derivative with a 6-amino group (a direct precursor to our target 6-dimethylamino group) was synthesized and optimized. The core mechanism involves the indole nitrogen and the C2-carboxyl group chelating the two Mg²⁺ ions in the active site, effectively shutting down the enzyme.[6] Further structural optimizations at the C6 position, including adding substituted phenyl rings, led to compounds with significantly enhanced potency, with IC₅₀ values as low as 0.13 µM.[6] This strongly suggests that the 6-position is a key site for modification and that the 6-dimethylamino group is a highly promising substitution to investigate for this target.

| Compound ID (in source) | C6-Substitution | Integrase IC₅₀ (µM) | Reference |

| 3 | 6-Bromo | 9.87 | [6] |

| 17a | 6-((3-fluoro-4-methoxyphenyl)amino) | 0.86 | [6] |

| 20a | 6-((3-fluoro-4-methoxyphenyl)amino) | 0.13 | [6] |

Structure-Activity Relationship (SAR) Analysis

Synthesizing data from multiple studies allows for the construction of a robust SAR model for this scaffold.

-

C2 Position: The carboxylic acid is crucial for activity against metal-dependent enzymes like HIV-1 integrase.[6] Conversion to carboxamides is a proven strategy for kinase inhibitors, allowing for probing of interactions with different sub-pockets of the ATP-binding site.[10][13]

-

C6 Position: This position is tolerant of a variety of substitutions. For HIV integrase, bulky aminophenyl groups are highly favorable.[6] For anticancer activity, the electron-donating dimethylamino group is predicted to be beneficial.[12]

-

Indole N1 Position: This position is typically unsubstituted to preserve the hydrogen-bond donating capability, which is essential for anchoring the molecule in many enzyme active sites.

-

C3 Position: Introduction of short alkyl groups or long-chain phenyl groups at this position has been shown to improve potency in CB1 modulators and HIV integrase inhibitors, respectively, by accessing nearby hydrophobic cavities.[6][13]

Sources

- 1. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 2. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Indole-2-Carboxylic Acid: From Foundational Synthesis to Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of a Privileged Scaffold

The indole ring system stands as one of the most important heterocyclic motifs in nature and medicinal chemistry. Its presence in a vast array of biologically active natural products, from the neurotransmitter serotonin to complex alkaloids, underscores its evolutionary selection as a privileged scaffold for interacting with biological systems. Within this esteemed class of compounds, indole-2-carboxylic acid emerges as a cornerstone, a versatile building block that has played a pivotal role from the early days of heterocyclic chemistry to the forefront of modern drug discovery. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted biological activities of indole-2-carboxylic acid and its derivatives, offering field-proven insights for researchers and drug development professionals.

Chapter 1: The Genesis of a Scaffold - Discovery and Historical Synthesis

The story of indole-2-carboxylic acid is intrinsically linked to the foundational methods of indole synthesis. While the parent indole was isolated in 1866 by Adolf von Baeyer, the deliberate synthesis of its 2-carboxy derivative was a landmark achievement that opened the door to the systematic exploration of this chemical space.

The Reissert Indole Synthesis: A Pioneering Approach

The first definitive synthesis of indole-2-carboxylic acid is attributed to the German chemist Arnold Reissert in 1897.[1] The Reissert indole synthesis is a powerful method that constructs the indole ring from readily available starting materials: an ortho-nitrotoluene and diethyl oxalate.[1][2] The causality behind this experimental design lies in the strategic use of the nitro group as a precursor to the indole nitrogen and the oxalate as the source of the C2 and C3 carbons.

The reaction proceeds in two key stages:

-

Condensation: The methyl group of o-nitrotoluene is sufficiently acidic to be deprotonated by a strong base, such as potassium ethoxide, to form a carbanion. This nucleophile then attacks one of the electrophilic carbonyl carbons of diethyl oxalate in a Claisen condensation reaction. The product of this reaction is ethyl o-nitrophenylpyruvate.[1][2]

-

Reductive Cyclization: The resulting pyruvate derivative is then subjected to reductive conditions. Historically, reagents like zinc dust in acetic acid or ferrous sulfate and ammonia were employed.[3][4] This step achieves two crucial transformations simultaneously: the nitro group is reduced to an amine, and the newly formed amino group undergoes an intramolecular cyclization by attacking the adjacent ketone, followed by dehydration to form the aromatic indole ring.[1][2]

The elegance of the Reissert synthesis lies in its convergent nature, assembling the bicyclic indole core in a single, albeit mechanistically complex, reductive step.

Figure 1: The two-stage process of the Reissert Indole Synthesis.

The Fischer Indole Synthesis: A Versatile Alternative

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most famous and widely used method for preparing indoles.[5][6] While not initially aimed at indole-2-carboxylic acid itself, the reaction of a phenylhydrazine with pyruvic acid provides a direct route to this compound.[5]

The core of the Fischer synthesis is the acid-catalyzed intramolecular cyclization of an arylhydrazone. The mechanism is a beautiful cascade of well-established organic reactions:

-

Hydrazone Formation: Phenylhydrazine reacts with the ketone of pyruvic acid to form the corresponding phenylhydrazone.[6]

-

Tautomerization: The hydrazone tautomerizes to its enamine form.[6]

-

[3][3]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a[3][3]-sigmatropic rearrangement (a variation of the Claisen rearrangement) to form a di-imine intermediate.[6]

-

Cyclization and Aromatization: The intermediate then cyclizes, and upon elimination of ammonia, the aromatic indole ring is formed.[6]

The use of pyruvic acid as the carbonyl component directly installs the carboxylic acid group at the 2-position of the indole.

Figure 2: Mechanistic pathway of the Fischer Indole Synthesis for indole-2-carboxylic acid.

Chapter 2: Modern Synthetic Strategies

While the classical methods remain relevant, modern organic synthesis has introduced a plethora of new techniques for the construction of the indole-2-carboxylic acid scaffold, often with improved yields, milder reaction conditions, and greater functional group tolerance. These methods can be broadly categorized.

One contemporary approach involves the use of ionic liquids under microwave irradiation for the synthesis of indole-2-carboxylic acid esters from 2-haloaryl aldehydes or ketones and ethyl isocyanoacetate.[7] This method offers advantages such as high yields, short reaction times, and milder conditions.[7] Another modern strategy employs a practical hydrogen reduction process with a Pd-loaded Al-MCM-41 mesoporous catalyst for the synthesis of indole-2-carboxylic acid, which is environmentally benign and allows for easy catalyst reuse.[8]

Chapter 3: Natural Occurrence and Biological Significance

Indole-2-carboxylic acid is not merely a synthetic curiosity; it is also found in nature, albeit less commonly than its 3-substituted isomers like auxin. It has been identified as a phenolic component in Korean ginseng and brown rice, suggesting a role in the chemical ecology and potential health benefits of these natural products.[9]

The true significance of the indole-2-carboxylic acid scaffold, however, lies in its remarkable and diverse range of biological activities, which has made it a focal point of drug discovery programs for decades.

Chapter 4: A Pharmacopeia of Activities - The Therapeutic Potential of Indole-2-Carboxylic Acid Derivatives

The rigid, planar structure of the indole ring, combined with the hydrogen bonding capabilities of the carboxylic acid and the N-H group, makes indole-2-carboxylic acid an ideal starting point for the design of enzyme inhibitors and receptor antagonists.

Neuromodulation: Antagonism at the NMDA Receptor Glycine Site

One of the earliest and most significant discoveries was the activity of indole-2-carboxylic acid as a competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1][10] The NMDA receptor is a crucial ion channel in the central nervous system, involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in conditions like stroke and epilepsy.[1] Glycine is an essential co-agonist for the activation of the NMDA receptor. Indole-2-carboxylic acid and its derivatives, by competitively binding to the glycine site, can allosterically inhibit the receptor, thereby preventing its over-activation.[1][11] This discovery has spurred the development of numerous indole-2-carboxylate derivatives as potential neuroprotective agents.[11]

Figure 3: Mechanism of NMDA receptor antagonism by indole-2-carboxylic acid.

Antiviral Activity: Inhibition of HIV-1 Integrase

More recently, indole-2-carboxylic acid has emerged as a promising scaffold for the development of HIV-1 integrase inhibitors.[12][13] HIV-1 integrase is a key enzyme in the viral life cycle, responsible for inserting the viral DNA into the host cell's genome. The active site of this enzyme contains two essential magnesium ions. The discovery that the indole core and the C2 carboxyl group of indole-2-carboxylic acid can effectively chelate these two Mg²⁺ ions has been a major breakthrough.[12][14] This chelation prevents the enzyme from carrying out its strand transfer function, thus halting viral replication.[14] Extensive structure-activity relationship (SAR) studies have led to the development of highly potent derivatives with IC₅₀ values in the low micromolar and even nanomolar range.[13]

Metabolic Regulation: Allosteric Inhibition of Fructose-1,6-bisphosphatase (FBPase)

Derivatives of indole-2-carboxylic acid have also been identified as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[15][16] By inhibiting FBPase, these compounds can reduce the production of glucose in the liver, making them attractive candidates for the treatment of type 2 diabetes. X-ray crystallography studies have revealed that these inhibitors bind to the AMP allosteric site of the enzyme, representing a novel approach to FBPase inhibition.[15][16]

Immuno-oncology: Dual Inhibition of IDO1 and TDO

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[17][18] In the context of cancer, the upregulation of these enzymes in tumor cells and the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell function, and the production of immunosuppressive metabolites.[19] This creates an immune-tolerant environment that allows the tumor to evade the host's immune system. Indole-2-carboxylic acid derivatives have been developed as dual inhibitors of IDO1 and TDO, with some compounds exhibiting IC₅₀ values in the low micromolar range.[11][20] By blocking these enzymes, these compounds can restore T-cell function and enhance anti-tumor immunity, making them promising candidates for cancer immunotherapy.[20]

Sources

- 1. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 19. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Target Landscape of 6-Dimethylamino-1H-indole-2-carboxylic acid

Abstract

The indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic activities. This technical guide explores the potential therapeutic targets of a specific derivative, 6-Dimethylamino-1H-indole-2-carboxylic acid. While direct experimental data for this compound is nascent, this document synthesizes existing research on structurally related indole-2-carboxylic acid derivatives to illuminate a landscape of high-potential therapeutic targets. We will delve into the mechanistic rationale for target selection, provide detailed protocols for experimental validation, and present visual workflows to guide researchers in the fields of drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising chemical entity.

Introduction: The Promise of the Indole-2-Carboxylic Acid Scaffold

The indole ring is a ubiquitous heterocyclic motif found in a vast array of biologically active natural products and synthetic molecules. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents. The indole-2-carboxylic acid framework, in particular, has emerged as a versatile template for developing inhibitors and modulators of a diverse range of protein targets. The addition of a dimethylamino group at the 6-position of the indole ring in this compound is anticipated to modulate the compound's physicochemical properties, such as its basicity, polarity, and ability to form hydrogen bonds, potentially influencing its target binding profile and pharmacokinetic properties. This guide will explore the most promising therapeutic avenues for this compound based on the established activities of its structural analogs.

Potential Therapeutic Target Classes

Based on extensive literature precedent for indole-2-carboxylic acid derivatives, we have identified several high-priority target classes for this compound.

Immuno-Oncology: Dual Inhibition of IDO1 and TDO

Scientific Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2][3] In the tumor microenvironment, the upregulation of these enzymes leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of immunosuppressive kynurenine metabolites.[4][5] This creates an immune-tolerant environment that allows tumors to evade immune surveillance.[6][7] Several indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO, suggesting that this compound, with its similar core structure, is a strong candidate for this target class.[1][8] The failure of the highly selective IDO1 inhibitor, epacadostat, in phase III clinical trials has highlighted the potential for TDO to act as a compensatory mechanism, making dual inhibition a more robust therapeutic strategy.[9]

Proposed Mechanism of Action: this compound is hypothesized to bind to the active site of both IDO1 and TDO, chelating the heme iron and preventing the binding of tryptophan. This dual inhibition would restore local tryptophan levels and reduce the production of immunosuppressive kynurenine, thereby reactivating anti-tumor T-cell responses.

Experimental Validation Workflow

Caption: Workflow for validating IDO1/TDO inhibitory activity.

Detailed Protocols:

Protocol 2.1.1: Recombinant Human IDO1 and TDO Enzymatic Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant human IDO1 and TDO enzymes.

-

Materials: Recombinant human IDO1 and TDO enzymes, L-tryptophan, methylene blue, catalase, ascorbic acid, potassium phosphate buffer, 96-well plates, plate reader.

-

Procedure:

-

Prepare a reaction buffer containing potassium phosphate, ascorbic acid, and catalase.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the respective enzyme (IDO1 or TDO) to the wells.

-

Initiate the reaction by adding L-tryptophan and methylene blue.

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction by adding trichloroacetic acid.

-

Incubate at 65°C to convert N-formylkynurenine to kynurenine.

-

Measure the absorbance at 480 nm to quantify kynurenine production.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value.

-

Protocol 2.1.2: Cellular Kynurenine Production Assay

-

Objective: To assess the ability of the compound to inhibit IDO1 and/or TDO activity in a cellular context.

-

Materials: Human cancer cell lines known to express IDO1 (e.g., SKOV-3) or TDO (e.g., A172), cell culture medium, interferon-gamma (IFN-γ) for IDO1 induction, test compound, ELISA or LC-MS/MS for kynurenine quantification.[10]

-

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

For IDO1-expressing cells, stimulate with IFN-γ to induce enzyme expression.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate for 48-72 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of kynurenine in the supernatant using a validated method (e.g., ELISA or LC-MS/MS).

-

Determine the IC50 value for the inhibition of kynurenine production.

-

Oncology: Targeting Protein-Protein Interactions of 14-3-3η

Scientific Rationale: The 14-3-3 protein family consists of highly conserved regulatory proteins that act as molecular scaffolds, modulating the function of a multitude of binding partners involved in signal transduction, cell cycle control, and apoptosis.[11][12] The η (eta) isoform of 14-3-3 is overexpressed in several cancers, including liver cancer, and is associated with poor prognosis. Inhibition of the 14-3-3η protein-protein interactions (PPIs) has emerged as a novel anti-cancer strategy.[13] Notably, a series of 1H-indole-2-carboxylic acid derivatives have been successfully designed as inhibitors of 14-3-3η, demonstrating potent anti-proliferative activity in liver cancer cell lines.[14][15] The indole scaffold appears to be well-suited for occupying the binding pocket of 14-3-3η, suggesting that this compound could also effectively disrupt these critical PPIs.

Proposed Mechanism of Action: this compound is predicted to bind to the amphipathic groove of the 14-3-3η protein, thereby preventing the binding of its pro-survival and pro-proliferative partner proteins. This disruption of the 14-3-3η interactome would lead to cell cycle arrest and apoptosis in cancer cells.

Experimental Validation Workflow

Caption: Workflow for validating 14-3-3η PPI inhibitory activity.

Detailed Protocols:

Protocol 2.2.1: Surface Plasmon Resonance (SPR) Binding Assay

-

Objective: To measure the binding affinity and kinetics of the compound to recombinant 14-3-3η protein.

-

Materials: SPR instrument and sensor chips (e.g., CM5), recombinant human 14-3-3η protein, test compound, running buffer.

-

Procedure:

-

Immobilize the 14-3-3η protein onto the sensor chip surface.

-

Prepare a series of dilutions of the test compound in running buffer.

-

Inject the compound solutions over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal in real-time to measure association and dissociation.

-

Regenerate the sensor surface between injections.

-

Fit the sensorgram data to a suitable binding model to determine the equilibrium dissociation constant (KD), and the association (ka) and dissociation (kd) rate constants.

-

Protocol 2.2.2: Co-Immunoprecipitation (Co-IP) Assay

-

Objective: To demonstrate that the compound disrupts the interaction between 14-3-3η and a known binding partner in a cellular context.

-

Materials: Liver cancer cell line (e.g., HepG2), cell lysis buffer, antibodies against 14-3-3η and a known binding partner (e.g., a client protein), protein A/G magnetic beads, test compound.

-

Procedure:

-

Treat the liver cancer cells with the test compound or vehicle control.

-

Lyse the cells to obtain total protein extracts.

-

Incubate the cell lysates with an antibody against 14-3-3η.

-

Add protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by Western blotting using an antibody against the known binding partner.

-

A decrease in the amount of the co-immunoprecipitated binding partner in the compound-treated sample compared to the control indicates disruption of the PPI.

-

Antiviral Therapy: HIV-1 Integrase Strand Transfer Inhibition

Scientific Rationale: HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, responsible for inserting the viral DNA into the host cell's genome.[16] Inhibitors of the strand transfer step of this process (INSTIs) are a cornerstone of modern antiretroviral therapy.[17][18][19] The indole-2-carboxylic acid scaffold has been identified as a potent pharmacophore for the development of novel INSTIs.[8][13] These compounds effectively chelate the divalent metal ions (Mg2+) in the active site of the integrase enzyme, which are essential for its catalytic activity.[8][13] The structural similarity of this compound to these known INSTIs makes it a compelling candidate for development as an anti-HIV agent.

Proposed Mechanism of Action: this compound is expected to bind to the active site of HIV-1 integrase and chelate the two magnesium ions, thereby blocking the strand transfer reaction and preventing the integration of the viral genome into the host DNA.

Experimental Validation Workflow

Caption: Workflow for validating HIV-1 integrase inhibitory activity.

Detailed Protocols:

Protocol 2.3.1: In Vitro HIV-1 Integrase Strand Transfer Assay

-

Objective: To determine the IC50 of the compound against the strand transfer activity of recombinant HIV-1 integrase.

-

Materials: Recombinant HIV-1 integrase, a labeled donor DNA substrate, a target DNA substrate, reaction buffer containing MgCl2, test compound, gel electrophoresis equipment.

-

Procedure:

-

Pre-incubate the HIV-1 integrase with the test compound at various concentrations.

-

Add the labeled donor DNA and target DNA to initiate the reaction.

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction and deproteinize the samples.

-

Separate the reaction products by denaturing polyacrylamide gel electrophoresis.

-

Visualize and quantify the amount of the strand transfer product.

-

Calculate the percent inhibition and determine the IC50 value.

-

Protocol 2.3.2: HIV-1 Single-Cycle Infection Assay

-

Objective: To measure the antiviral activity of the compound in a cell-based assay that reflects a single round of HIV-1 infection.

-

Materials: HEK293T cells, a reporter cell line (e.g., TZM-bl cells expressing luciferase under the control of the HIV-1 LTR), a packaging plasmid, a VSV-G envelope plasmid, a reporter plasmid, test compound.

-

Procedure:

-

Produce single-cycle infectious viral particles by co-transfecting HEK293T cells with the packaging, envelope, and reporter plasmids.

-

Seed the TZM-bl reporter cells in a 96-well plate.

-

Treat the cells with serial dilutions of the test compound.

-

Infect the cells with the single-cycle viral particles.

-

Incubate for 48 hours.

-

Lyse the cells and measure the luciferase activity.

-

Determine the EC50 value, the concentration at which the compound inhibits viral infection by 50%.

-

Neurotherapeutics: Dopamine D3 Receptor Antagonism

Scientific Rationale: The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic regions of the brain and is implicated in the modulation of cognition, emotion, and reward.[20][21] Consequently, D3 receptor antagonists are being actively investigated as potential treatments for a range of neurological and psychiatric disorders, including schizophrenia, substance use disorder, and depression.[22][23] A number of indole-based compounds have been reported as potent and selective D3 receptor antagonists. The indole nucleus serves as a key pharmacophoric element for interacting with the receptor's binding pocket. The 6-dimethylamino substituent on the indole ring of this compound could potentially enhance binding affinity and selectivity for the D3 receptor.

Proposed Mechanism of Action: this compound is hypothesized to act as an antagonist at the dopamine D3 receptor, blocking the binding of endogenous dopamine and modulating downstream signaling pathways. This could lead to therapeutic effects in disorders characterized by dysregulated dopaminergic neurotransmission.

Experimental Validation Workflow

Caption: Workflow for validating dopamine D3 receptor antagonist activity.

Detailed Protocols:

Protocol 2.4.1: Radioligand Binding Assay for Dopamine D2 and D3 Receptors

-

Objective: To determine the binding affinity (Ki) of the compound for the human dopamine D3 and D2 receptors and to assess its selectivity.

-

Materials: Cell membranes prepared from cells stably expressing human D3 or D2 receptors, a high-affinity radioligand (e.g., [3H]spiperone or a more selective D3 radioligand), test compound, scintillation fluid, liquid scintillation counter.[24][25][26][27]

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

-

The selectivity is determined by the ratio of the Ki values for the D2 and D3 receptors.

-

Angiogenesis Inhibition: Targeting VEGFR-2

Scientific Rationale: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[14][28] Dysregulated angiogenesis is a hallmark of cancer, contributing to tumor growth, invasion, and metastasis. Consequently, inhibitors of VEGFR-2 are an important class of anti-cancer drugs.[29][30][31] The indole scaffold is a common feature in many VEGFR-2 inhibitors. The structural characteristics of this compound make it a plausible candidate for binding to the ATP-binding site of the VEGFR-2 kinase domain.

Proposed Mechanism of Action: this compound is proposed to act as a competitive inhibitor of ATP at the catalytic site of the VEGFR-2 tyrosine kinase. This would block the autophosphorylation of the receptor and inhibit downstream signaling pathways, ultimately leading to the suppression of endothelial cell proliferation, migration, and tube formation, thus inhibiting angiogenesis.

Experimental Validation Workflow

Caption: Workflow for validating VEGFR-2 inhibitory and anti-angiogenic activity.

Detailed Protocols:

Protocol 2.5.1: In Vitro VEGFR-2 Kinase Assay

-

Objective: To determine the IC50 of the compound against the kinase activity of recombinant VEGFR-2.

-

Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, test compound, a method for detecting phosphorylation (e.g., a phosphospecific antibody-based ELISA or a radiometric assay with [γ-32P]ATP).

-

Procedure:

-

Incubate the VEGFR-2 kinase with the test compound at various concentrations.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Incubate at 30°C for a defined period.

-

Stop the reaction.

-

Detect and quantify the amount of phosphorylated substrate.

-

Calculate the percent inhibition and determine the IC50 value.

-

Protocol 2.5.2: Endothelial Cell Tube Formation Assay

-

Objective: To assess the effect of the compound on the ability of endothelial cells to form capillary-like structures in vitro.[15][32][33][34]

-

Materials: Human umbilical vein endothelial cells (HUVECs), basement membrane extract (e.g., Matrigel), cell culture medium, test compound.

-

Procedure:

-

Coat the wells of a 96-well plate with the basement membrane extract and allow it to solidify.

-

Seed HUVECs onto the gel in the presence of various concentrations of the test compound.

-

Incubate the plate for 4-18 hours to allow for tube formation.

-

Visualize the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

-

Determine the concentration at which the compound inhibits tube formation.

-

Summary and Future Directions

The indole-2-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutics. This guide has outlined a series of high-potential therapeutic targets for this compound, drawing upon the established biological activities of its structural analogs. The proposed targets span the fields of immuno-oncology, oncology, antiviral therapy, and neurotherapeutics, highlighting the broad potential of this compound.

The detailed experimental workflows and protocols provided herein offer a clear roadmap for the systematic evaluation of this compound against these targets. Successful validation in the proposed in vitro and in vivo models will be a critical step in advancing this promising compound towards clinical development. Further optimization of the lead compound through medicinal chemistry efforts, guided by structure-activity relationship studies, will be essential for enhancing its potency, selectivity, and pharmacokinetic properties. The exploration of the therapeutic potential of this compound and its derivatives holds significant promise for addressing unmet medical needs across a range of diseases.

References

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). European Journal of Medicinal Chemistry. [Link]

-

Chemically stable inhibitors of 14-3-3 protein–protein interactions derived from BV02. (2020). Scientific Reports. [Link]

-

VEGFR-2 inhibitor. (n.d.). In Wikipedia. [Link]

-

Dual Inhibition of IDO1 and TDO: A Unified Therapeutic Strategy to Combat Alzheimer's Disease and Cancer. (2025). ACS Chemical Neuroscience. [Link]

-

In Vitro Angiogenesis Assays. (n.d.). Amsbio. [Link]

-

Modulators of 14-3-3 Protein–Protein Interactions. (2017). Journal of Medicinal Chemistry. [Link]

-

What are D3 receptor antagonists and how do they work?. (2024). Patsnap Synapse. [Link]

-

Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase. (2012). Proceedings of the National Academy of Sciences. [Link]

-

Understanding in vitro angiogenesis assays. (n.d.). PromoCell. [Link]

-

Strand transfer inhibitors of HIV-1 integrase: Bringing IN new era of antiretroviral therapy. (2011). Antiviral Chemistry and Chemotherapy. [Link]

-

Pharmacology of Integrase inhibitors Antiretroviral Drugs / integrase strand transfer inhibitors. (2025). YouTube. [Link]

-

Discovery of 14-3-3 Protein-Protein Interaction Inhibitors That Sensitize Multidrug-Resistant Cancer Cells to Doxorubicin and the Akt Inhibitor GSK690693. (2019). Journal of Medicinal Chemistry. [Link]

-

VEGFR-2 inhibitor. (2026). Grokipedia. [Link]

-

Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. (2016). Frontiers in Neuroscience. [Link]

-

Targeting the Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2) for Cancer Treatment. (2016). ACS Medicinal Chemistry Letters. [Link]

-

Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. (2021). Molecules. [Link]

-

Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. (2022). European Journal of Medicinal Chemistry. [Link]

-

Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. (2020). Frontiers in Chemistry. [Link]

-

VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers. (2019). Cancer Science. [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. [Link]

-

Small-molecule inhibitors of 14-3-3 protein-protein interactions from virtual screening. (2013). RCSB PDB. [Link]

-

Inhibition of Tryptophan-Dioxygenase Activity Increases the Antitumor Efficacy of Immune Checkpoint Inhibitors. (2020). Cancer Immunology Research. [Link]

-

Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). (2019). Journal of Medicinal Chemistry. [Link]

-

14-3-3: A Case Study in PPI Modulation. (2018). Molecules. [Link]

-

Current drug treatments targeting dopamine D3 receptor. (2017). Pharmacological Research. [Link]

-